N-((1H-Indol-4-yl)methyl)-1-(tetrahydrofuran-2-yl)methanamine hydrochloride
CAS No.:
Cat. No.: VC11308093
Molecular Formula: C14H19ClN2O
Molecular Weight: 266.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H19ClN2O |
|---|---|
| Molecular Weight | 266.76 g/mol |
| IUPAC Name | N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C14H18N2O.ClH/c1-3-11(13-6-7-16-14(13)5-1)9-15-10-12-4-2-8-17-12;/h1,3,5-7,12,15-16H,2,4,8-10H2;1H |
| Standard InChI Key | JLPLQNFRYSFSDE-UHFFFAOYSA-N |
| SMILES | C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl |
| Canonical SMILES | C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indole scaffold substituted at the 4-position with a methylamine group, which is further functionalized with a tetrahydrofuran-2-ylmethyl moiety. The hydrochloride salt enhances solubility, a critical factor for in vitro bioactivity assays. Key structural descriptors include:
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-(1H-indol-4-ylmethyl)-1-(oxolan-2-yl)methanamine; hydrochloride | |
| SMILES | C1CC(OC1)CNCC2=C3C=CNC3=CC=C2.Cl | |
| InChIKey | JLPLQNFRYSFSDE-UHFFFAOYSA-N | |
| PubChem CID | 45596574 |
The indole nucleus contributes aromaticity and π-stacking potential, while the tetrahydrofuran ring introduces stereochemical complexity and hydrogen-bonding capacity .
Physicochemical Characteristics
Though experimental data on solubility and partition coefficients (LogP) are unavailable, analog compounds suggest moderate hydrophilicity due to the tertiary amine and hydrochloride salt. For instance, N-methyl-1-(tetrahydrofuran-2-yl)methanamine (a structural analog) is a liquid at room temperature (density: ~1.0 g/cm³), hinting at similar physical behavior for the target compound .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis typically involves sequential functionalization of the indole and tetrahydrofuran precursors:
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Nucleophilic Substitution: Coupling of 1H-indol-4-ylmethanamine with 2-(chloromethyl)tetrahydrofuran under basic conditions.
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Reductive Amination: Alternative routes may employ ketone intermediates reduced with sodium cyanoborohydride.
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, confirmed via elemental analysis and mass spectrometry.
Research Context and Mechanistic Insights
Structural Optimization Trends
Modifications to the tetrahydrofuran ring (e.g., fluorination or methylation) could enhance metabolic stability. For instance, trifluoromethyl substitutions improved the potency of GSTO1 inhibitors by 10-fold . Similarly, replacing the indole with a 1-methylimidazole group increased LogP in analog 2402828-95-7 (LogP: 2.43) .
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